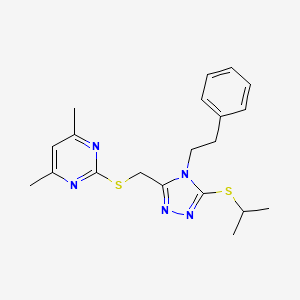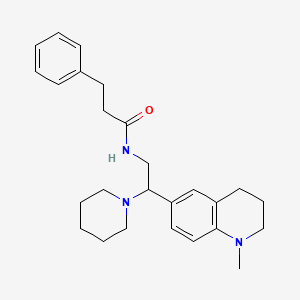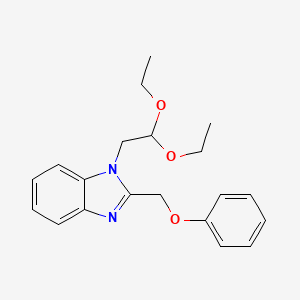
1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzoimidazole is a chemical compound with a molecular formula of C19H22N2O3. It is a benzimidazole derivative that has been extensively studied for its potential uses in various scientific research applications. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Research has explored the synthesis and antimicrobial activities of benzimidazole derivatives, indicating their potential in developing new antimicrobial agents. Specifically, derivatives of 1H-benzimidazole have been synthesized and tested for their effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus. This suggests the utility of 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzimidazole in antimicrobial research, contributing to the development of novel antimicrobial agents with potential applications in treating bacterial infections (Salahuddin, Shaharyar, Mazumder, Abdullah, 2017).
Organic Synthesis and Ligand Development
The compound and its related benzimidazole derivatives have been investigated for their roles in organic synthesis and as ligands in metal-organic frameworks (MOFs). For example, mixed-ligand strategies involving benzimidazole derivatives have led to the development of zeolite-like MOFs with high chemical stability and CO2 uptake capacities. This demonstrates the compound's relevance in materials science, particularly in creating porous materials for gas storage and separation applications (Yuchuan Tang, Xin Wu, Fei Wang, Jian Zhang, 2017).
Antitubercular Activity
Further research on phenoxyalkylbenzimidazole derivatives, including structures related to 1-(2,2-Diethoxy-ethyl)-2-phenoxymethyl-1H-benzimidazole, has revealed significant antitubercular activity. Systematic modifications of the molecule have identified compounds with potent activity against Mycobacterium tuberculosis, highlighting the potential of benzimidazole derivatives in developing new treatments for tuberculosis. This points to the broader therapeutic applications of benzimidazole derivatives beyond their antimicrobial properties (Chandrasekera et al., 2015).
Chemical Synthesis and Characterization Techniques
The synthesis and characterization of benzimidazole derivatives, including methods for introducing various substituents and analyzing their structures and properties, are crucial in medicinal chemistry and materials science. These techniques enable the exploration of novel compounds with potential applications in drug development and material engineering, underscoring the versatility and importance of benzimidazole derivatives in scientific research (Ooi, Suschitzky, 1983).
Eigenschaften
IUPAC Name |
1-(2,2-diethoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-23-20(24-4-2)14-22-18-13-9-8-12-17(18)21-19(22)15-25-16-10-6-5-7-11-16/h5-13,20H,3-4,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWERLBADCDHQNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

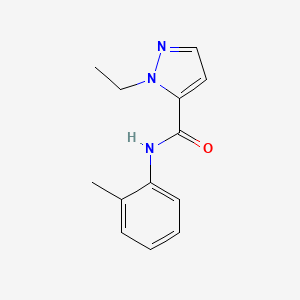
![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2575371.png)
![2-(4-(benzo[d]thiazol-2-yl)-1H-pyrazol-3-yl)-3,5-dimethylphenol](/img/structure/B2575372.png)
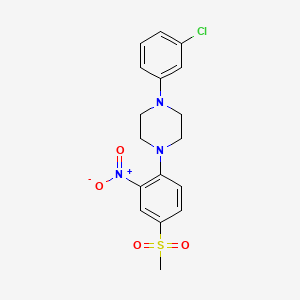
![N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2575375.png)


![N-(4-acetylphenyl)-2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2575378.png)
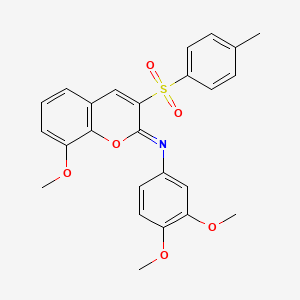
![N-[2-[[(3-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2575381.png)
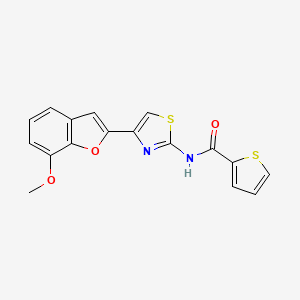
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2575388.png)
